molecular formula C21H27NO3 B11500210 N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide

N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide

Cat. No.: B11500210
M. Wt: 341.4 g/mol
InChI Key: UZJLXBLLLBMDIC-UHFFFAOYSA-N
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Description

N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide is a synthetic organic compound that combines the structural features of adamantane and benzodioxole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with active sites of enzymes, while the adamantane structure provides stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(6-propyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H27NO3/c1-2-3-16-7-18-19(25-12-24-18)8-17(16)22-20(23)21-9-13-4-14(10-21)6-15(5-13)11-21/h7-8,13-15H,2-6,9-12H2,1H3,(H,22,23)

InChI Key

UZJLXBLLLBMDIC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1NC(=O)C34CC5CC(C3)CC(C5)C4)OCO2

Origin of Product

United States

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